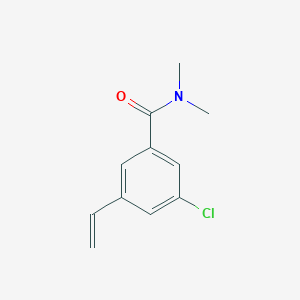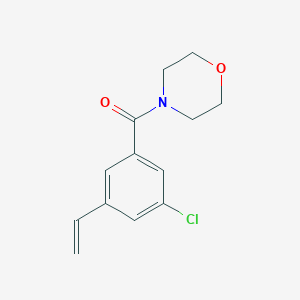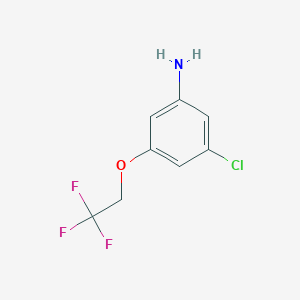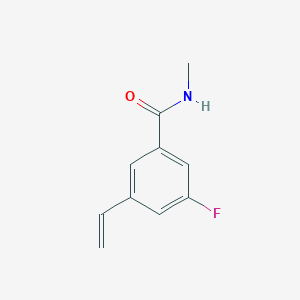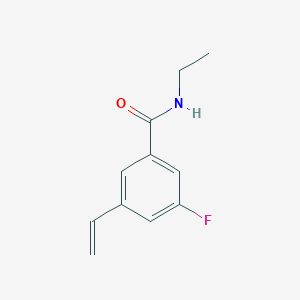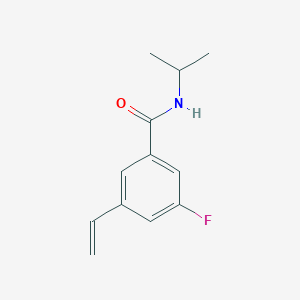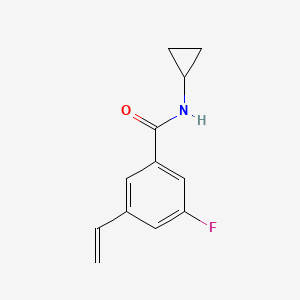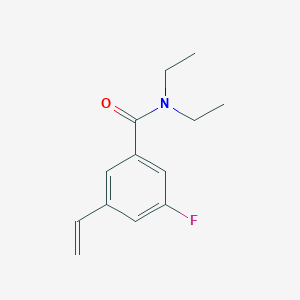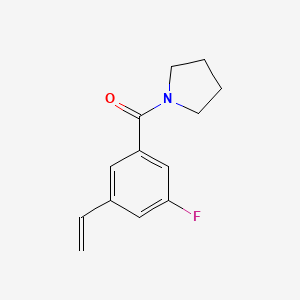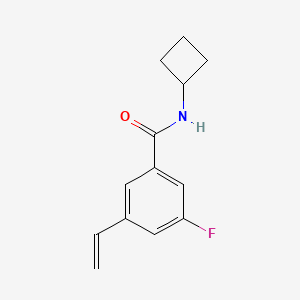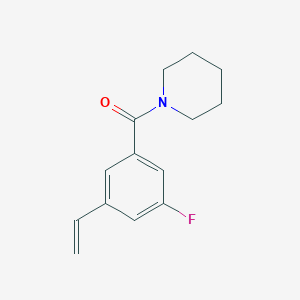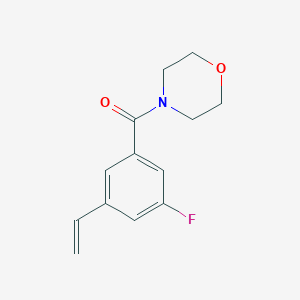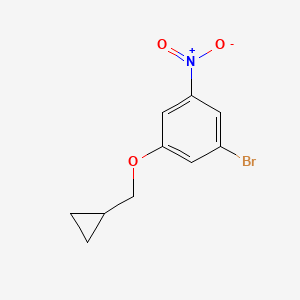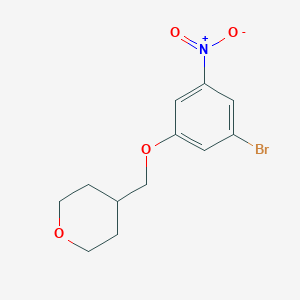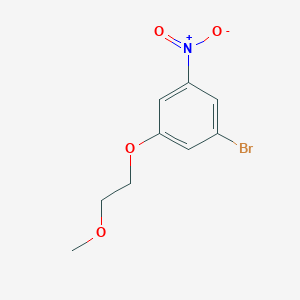
1-Bromo-3-(2-methoxyethoxy)-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(2-methoxyethoxy)-5-nitrobenzene is an organic compound with the molecular formula C9H10BrNO4 It is a derivative of benzene, featuring a bromine atom, a nitro group, and a 2-methoxyethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-(2-methoxyethoxy)-5-nitrobenzene can be synthesized through a multi-step process involving the bromination, nitration, and etherification of benzene derivatives. One common method involves the following steps:
Bromination: Benzene is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form bromobenzene.
Nitration: Bromobenzene is then nitrated using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) to introduce the nitro group, forming 1-bromo-3-nitrobenzene.
Etherification: Finally, 1-bromo-3-nitrobenzene undergoes an etherification reaction with 2-methoxyethanol in the presence of a base such as potassium carbonate (K2CO3) to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale implementation of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(2-methoxyethoxy)-5-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C) or using chemical reductants such as tin(II) chloride (SnCl2).
Oxidation: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF) at elevated temperatures.
Reduction: Hydrogen gas (H2) with Pd/C catalyst under atmospheric or elevated pressure, or SnCl2 in hydrochloric acid (HCl) solution.
Oxidation: KMnO4 in aqueous or alkaline medium, or CrO3 in acetic acid (CH3COOH).
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.
Reduction: Formation of 1-amino-3-(2-methoxyethoxy)-5-nitrobenzene.
Oxidation: Formation of corresponding aldehydes or carboxylic acids from the methoxyethoxy group.
Scientific Research Applications
1-Bromo-3-(2-methoxyethoxy)-5-nitrobenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-bromo-3-(2-methoxyethoxy)-5-nitrobenzene depends on its specific application
Molecular Targets: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in halogen bonding with proteins or nucleic acids.
Pathways Involved: The compound can modulate enzyme activity, inhibit protein-protein interactions, or alter membrane permeability, depending on its structural features and functional groups.
Comparison with Similar Compounds
1-Bromo-3-(2-methoxyethoxy)-5-nitrobenzene can be compared with other similar compounds to highlight its uniqueness:
1-Bromo-3-(2-methoxyethoxy)benzene: Lacks the nitro group, resulting in different reactivity and applications.
1-Bromo-2-(2-methoxyethoxy)ethane: Contains a different substitution pattern, affecting its chemical properties and uses.
1-Bromo-3-nitrobenzene: Lacks the methoxyethoxy group, leading to different solubility and reactivity.
Properties
IUPAC Name |
1-bromo-3-(2-methoxyethoxy)-5-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4/c1-14-2-3-15-9-5-7(10)4-8(6-9)11(12)13/h4-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJBCICEAGMEES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=CC(=C1)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
